molecular formula C12H14N6O2S B14690204 4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide CAS No. 24749-00-6

4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide

Cat. No.: B14690204
CAS No.: 24749-00-6
M. Wt: 306.35 g/mol
InChI Key: GZJRJUGWHRMRLX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide typically involves the diazotization of 4-aminobenzenesulfonamide followed by coupling with 2-amino-4,6-dimethylpyrimidine . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods may involve large-scale diazotization and coupling reactions under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Scientific Research Applications

4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other azo compounds.

Properties

CAS No.

24749-00-6

Molecular Formula

C12H14N6O2S

Molecular Weight

306.35 g/mol

IUPAC Name

4-[(2-amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C12H14N6O2S/c1-7-11(8(2)16-12(13)15-7)18-17-9-3-5-10(6-4-9)21(14,19)20/h3-6H,1-2H3,(H2,13,15,16)(H2,14,19,20)

InChI Key

GZJRJUGWHRMRLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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